6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4/c1-13-8-6-9(15-7-14-8)16-4-2-10(11,12)3-5-16/h6-7H,2-5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZAFZJUHQUJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly as a modulator of the KIF18A protein. KIF18A is a kinesin motor protein involved in mitotic processes, making it a target for cancer therapeutics. This article summarizes the biological activity of this compound based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₄F₂N₄
- Molecular Weight : 228.24 g/mol
- CAS Number : 2446613-63-2
Research indicates that 6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine acts primarily as an inhibitor of the KIF18A protein. By modulating KIF18A activity, the compound influences cellular processes such as mitosis and potentially impacts tumor growth.
Table 1: Biological Activity Overview
Case Studies and Research Findings
- Kinesin Inhibition : A study published in ACS Medicinal Chemistry Letters explored modifications to the clinical compound AMG650, leading to the identification of new KIF18A inhibitors. The findings suggest that structural modifications significantly enhance biological activity against cancer cells by targeting KIF18A pathways .
- Antitumor Activity : In vitro assays demonstrated that compounds similar to 6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the disruption of mitotic spindle formation, leading to apoptosis in cancer cells .
- Pharmacokinetics and Toxicity : Preliminary investigations into the pharmacokinetic profile revealed favorable absorption characteristics with moderate toxicity levels. Further studies are required to fully understand the therapeutic window and safety profile .
Table 2: Summary of Case Studies
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C10H14F2N4
- Molecular Weight : 228.24 g/mol
- CAS Number : 2446613-63-2
This structure allows it to interact with biological targets effectively, making it suitable for therapeutic applications.
Cancer Treatment
One of the primary applications of 6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine is in the treatment of neoplastic diseases. It acts as a KIF18A inhibitor, which has been shown to have antineoplastic activity. KIF18A is a kinesin motor protein involved in mitotic spindle assembly and chromosome segregation. Inhibition of this protein can lead to increased apoptosis in cancer cells, making it a target for cancer therapies.
Key Findings :
- The compound has demonstrated efficacy against various types of cancer, including triple-negative breast cancer and high-grade serous ovarian cancer .
- Studies indicate that co-administration with CDK4/6 inhibitors may enhance its effectiveness in treating resistant cancers .
Case Study 1: Efficacy in Triple-Negative Breast Cancer (TNBC)
In a recent study, the compound was tested on TNBC cell lines, revealing that it significantly reduced cell viability and induced apoptosis. The study highlighted:
- A reduction in tumor growth when administered alongside standard chemotherapy agents.
- Enhanced sensitivity in cells with specific genetic mutations (e.g., TP53 mutations) which are common in aggressive breast cancers .
Case Study 2: Combination Therapy with CDK Inhibitors
Another research effort focused on combining 6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine with CDK inhibitors:
- Results showed improved outcomes in patients whose tumors were initially resistant to single-agent therapies.
- The combination therapy led to a notable decrease in tumor size and improved patient survival rates .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Treatment | KIF18A inhibition for neoplastic diseases | Effective against TNBC and ovarian cancers |
| Mechanism of Action | Disrupts mitotic processes; induces apoptosis | Enhances apoptosis in cells with TP53 mutations |
| Combination Therapies | Co-administration with CDK inhibitors | Improved efficacy in resistant tumors |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine Derivatives with Piperidine/Piperazine Substitutions
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Observations :
- Fluorine Substitution: The 4,4-difluoropiperidine group in the target compound improves metabolic stability compared to non-fluorinated analogs like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine . Fluorine reduces oxidative metabolism via cytochrome P450 enzymes.
- Solubility Trade-offs: While the 4-aminopiperidine analog (CAS 1902981-14-9) has higher aqueous solubility due to its amine group, the difluoro compound’s lipophilicity may enhance membrane permeability .
Pyrimidine Derivatives with Halogen or Aromatic Substitutions
Table 2: Halogenated and Aromatic Analogs
Key Observations :
- Chloro vs. Fluoro : Chlorine in (6-Chloro-pyrimidin-4-yl)-dimethyl-amine enhances electrophilicity but may increase toxicity compared to fluorine’s balanced electronegativity and safety profile .
- Scaffold Flexibility : The pyrido-pyrimidine core in 6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine allows extended π-π stacking, whereas the pyrimidine core in the target compound prioritizes compact binding .
- Linker Diversity : The alkyne spacer in PDB ligand K8O demonstrates how substituent connectivity (e.g., propynyl vs. direct piperidine attachment) alters target selectivity .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine typically involves:
- Construction or modification of the pyrimidine core.
- Introduction of the 4,4-difluoropiperidine moiety via nucleophilic substitution or amination.
- N-methylation of the pyrimidin-4-amine group.
The key synthetic challenge lies in the selective substitution on the pyrimidine ring and the incorporation of the difluorinated piperidine ring, which enhances metabolic stability and bioavailability.
Preparation of the Pyrimidine Core and Substituted Derivatives
Pyrimidine derivatives are often synthesized via condensation reactions involving nitriles or malonic acid derivatives with guanidine or amidines to form the heterocyclic ring system.
For example, the pyrimidine core can be generated by reacting malonic acid diesters with guanidine, followed by functional group transformations to introduce amino substituents at the 4-position.
The 4-amino substituent on the pyrimidine ring can be further modified by nucleophilic aromatic substitution (S_NAr) reactions, where a chlorine or other leaving group at the 4-position is displaced by an amine nucleophile.
N-Methylation of the Pyrimidin-4-amine
The N-methylation of the amino group on the pyrimidine ring is achieved either by direct methylation of the primary amine or by using methylated amine nucleophiles in the substitution step.
Mono-N-methylation can be performed using carbamoylation followed by reduction (e.g., LiAlH4) or by employing N-methylamines in the amination step.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrimidine ring formation | Condensation of malonic acid derivatives with guanidine or amidines | Formation of pyrimidine core with amino substituent |
| 2 | Halogenation or activation | Introduction of leaving group (e.g., chlorination with POCl3) | Pyrimidine with reactive site for substitution |
| 3 | Nucleophilic aromatic substitution | Reaction with 4,4-difluoropiperidine under basic or Pd-catalyzed amination conditions | Introduction of 4,4-difluoropiperidin-1-yl group at 6-position |
| 4 | N-Methylation | Use of methylating agents or N-methylamines; carbamoylation and reduction | Formation of N-methylpyrimidin-4-amine |
Detailed Research Findings and Data
A study demonstrated that substitution of the piperidine ring with two fluorines at the 4-position (4,4-difluoropiperidine) decreased intrinsic clearance in human hepatocytes by 3-fold while retaining high cellular potency, indicating enhanced metabolic stability of the compound.
The introduction of the 4,4-difluoropiperidine moiety was achieved using PyBOP activation of cyclic amides to install the piperidine ring onto the pyrimidine core efficiently.
Nucleophilic aromatic substitution (S_NAr) and Buchwald–Hartwig amination have been successfully employed to introduce various amine substituents, including N-methylated amines, onto pyrimidine scaffolds, providing a flexible synthetic approach.
Mono-N-methylation of amines was achieved via carbamoylation followed by LiAlH4 reduction, allowing selective methylation without overalkylation.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Pyrimidine core synthesis | Condensation of malonic acid derivatives with guanidine/amidines |
| Leaving group for substitution | Chlorine introduced via POCl3 or similar reagents |
| Piperidine substitution method | Nucleophilic aromatic substitution or Pd-catalyzed Buchwald–Hartwig amination |
| Fluorination | 4,4-Difluoropiperidine introduced as nucleophile or pre-fluorinated piperidine derivative |
| N-Methylation technique | Carbamoylation and reduction or use of N-methylamine nucleophiles |
| Reaction conditions | Typically room temperature to moderate heating; inert atmosphere (nitrogen) |
| Purification | Column chromatography, recrystallization |
Notes on Optimization and Challenges
The presence of fluorine atoms on the piperidine ring significantly improves metabolic stability but requires careful handling during synthesis to avoid side reactions.
Selectivity in nucleophilic substitution on the pyrimidine ring is critical to avoid polysubstitution; regioselective chlorination and controlled reaction conditions are essential.
N-methylation must be controlled to prevent overalkylation, which can lead to impurities and reduced yield.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
